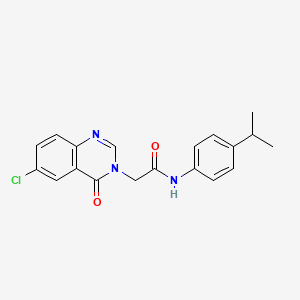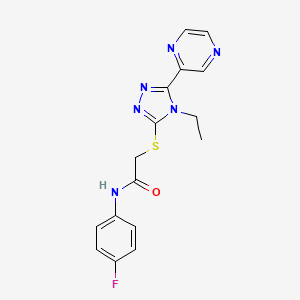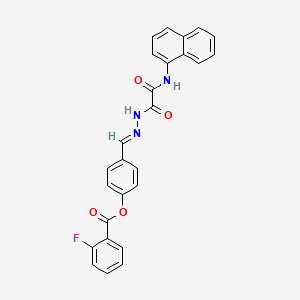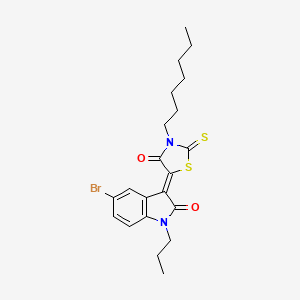![molecular formula C27H32FNO7 B15085607 5-(4-butoxy-3-methoxyphenyl)-4-[(3-fluoro-4-methoxyphenyl)carbonyl]-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15085607.png)
5-(4-butoxy-3-methoxyphenyl)-4-[(3-fluoro-4-methoxyphenyl)carbonyl]-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 5-(4-BUTOXY-3-METHOXYPHENYL)-4-(3-FLUORO-4-METHOXYBENZOYL)-3-HYDROXY-1-(3-METHOXYPROPYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic molecule with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features multiple functional groups, including methoxy, butoxy, fluorobenzoyl, and hydroxy groups, which contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-BUTOXY-3-METHOXYPHENYL)-4-(3-FLUORO-4-METHOXYBENZOYL)-3-HYDROXY-1-(3-METHOXYPROPYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrrol-2-One Core: The pyrrol-2-one core can be synthesized through a cyclization reaction involving a suitable precursor such as an amino acid derivative or a diketone.
Introduction of Substituents: The various substituents (butoxy, methoxy, fluorobenzoyl, hydroxy, and methoxypropyl) are introduced through a series of substitution and addition reactions. These reactions may involve reagents such as alkyl halides, aryl halides, and organometallic compounds.
Final Assembly: The final assembly of the compound involves coupling the substituted pyrrol-2-one core with the appropriate aryl and alkyl groups under controlled reaction conditions, such as specific temperatures, solvents, and catalysts.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling Up Reactions: Adapting laboratory-scale reactions to industrial-scale processes, considering factors such as reaction kinetics, heat transfer, and mixing efficiency.
Purification Techniques: Employing advanced purification techniques such as chromatography, crystallization, and distillation to achieve the desired purity.
Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with regulatory standards.
化学反应分析
Types of Reactions
5-(4-BUTOXY-3-METHOXYPHENYL)-4-(3-FLUORO-4-METHOXYBENZOYL)-3-HYDROXY-1-(3-METHOXYPROPYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE: can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols or alkanes.
Substitution: The methoxy and butoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The aryl groups can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Nucleophiles: Alkyl halides, aryl halides, or organometallic reagents.
Catalysts: Palladium, nickel, or copper catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new substituted derivatives with different functional groups.
Coupling: Formation of biaryl compounds.
科学研究应用
5-(4-BUTOXY-3-METHOXYPHENYL)-4-(3-FLUORO-4-METHOXYBENZOYL)-3-HYDROXY-1-(3-METHOXYPROPYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE: has several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Materials Science: Application in the synthesis of advanced materials with unique properties, such as polymers or nanomaterials.
Organic Synthesis: Use as a building block for the synthesis of more complex organic molecules.
Biological Research: Investigation of its biological activity and potential therapeutic effects in various biological systems.
作用机制
The mechanism of action of 5-(4-BUTOXY-3-METHOXYPHENYL)-4-(3-FLUORO-4-METHOXYBENZOYL)-3-HYDROXY-1-(3-METHOXYPROPYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The pathways involved may include:
Enzyme Inhibition: Binding to the active site of an enzyme and inhibiting its activity.
Receptor Modulation: Interacting with cell surface receptors and altering signal transduction pathways.
Ion Channel Blockade: Blocking ion channels and affecting ion flow across cell membranes.
相似化合物的比较
5-(4-BUTOXY-3-METHOXYPHENYL)-4-(3-FLUORO-4-METHOXYBENZOYL)-3-HYDROXY-1-(3-METHOXYPROPYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE: can be compared with similar compounds based on its structure and properties. Similar compounds may include:
Analogous Pyrrol-2-One Derivatives: Compounds with similar pyrrol-2-one cores but different substituents.
Fluorobenzoyl Derivatives: Compounds with fluorobenzoyl groups but different core structures.
Methoxyphenyl Derivatives: Compounds with methoxyphenyl groups but different core structures.
The uniqueness of 5-(4-BUTOXY-3-METHOXYPHENYL)-4-(3-FLUORO-4-METHOXYBENZOYL)-3-HYDROXY-1-(3-METHOXYPROPYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity.
属性
分子式 |
C27H32FNO7 |
|---|---|
分子量 |
501.5 g/mol |
IUPAC 名称 |
(4Z)-5-(4-butoxy-3-methoxyphenyl)-4-[(3-fluoro-4-methoxyphenyl)-hydroxymethylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H32FNO7/c1-5-6-14-36-21-11-8-17(16-22(21)35-4)24-23(26(31)27(32)29(24)12-7-13-33-2)25(30)18-9-10-20(34-3)19(28)15-18/h8-11,15-16,24,30H,5-7,12-14H2,1-4H3/b25-23- |
InChI 键 |
MINLQOCLVVUCRS-BZZOAKBMSA-N |
手性 SMILES |
CCCCOC1=C(C=C(C=C1)C2/C(=C(\C3=CC(=C(C=C3)OC)F)/O)/C(=O)C(=O)N2CCCOC)OC |
规范 SMILES |
CCCCOC1=C(C=C(C=C1)C2C(=C(C3=CC(=C(C=C3)OC)F)O)C(=O)C(=O)N2CCCOC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{4-(4-chlorophenyl)-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B15085534.png)
![3-methyl-2-[(5E)-5-(4-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B15085539.png)
![N-(4-bromophenyl)-2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B15085541.png)
![N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide](/img/structure/B15085545.png)
![2-{(3Z)-3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-chlorophenyl)acetamide](/img/structure/B15085550.png)

![[2-ethoxy-4-[(E)-[2-(2-nitrophenoxy)propanoylhydrazinylidene]methyl]phenyl] 4-methoxybenzoate](/img/structure/B15085563.png)
![2-Methoxyethyl 2-(3-methoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15085566.png)

![2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B15085599.png)
![Methyl 2-(4-(methoxycarbonyl)benzylidene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15085605.png)
![4-((E)-{[(2,4-dichlorophenoxy)acetyl]hydrazono}methyl)-2-ethoxyphenyl benzoate](/img/structure/B15085609.png)

